molecular formula C19H23N5O B2787552 2-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine CAS No. 2320179-46-0

2-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine

Cat. No. B2787552
CAS RN: 2320179-46-0
M. Wt: 337.427
InChI Key: CNJCOJDTJMZKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C19H23N5O and its molecular weight is 337.427. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosine Kinase Inhibition

The presence of a pyrimidine ring in the compound suggests potential activity as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in the signaling pathways of cells, influencing cell division and growth. Inhibitors targeting these enzymes are pivotal in cancer therapy, particularly for treating leukemia .

Pharmaceutical Ingredient

Compounds with similar structures are often used as active pharmaceutical ingredients (APIs). The methylpyrimidin group, for instance, is found in Imatinib, a medication used to treat certain types of cancer . The compound could potentially be explored for its API characteristics in drug development.

Structural Studies

The unique structure of this compound, featuring both imidazo[1,2-a]pyridine and piperidinyl groups, makes it a candidate for structural studies using techniques like single-crystal X-ray diffraction. Such studies can reveal detailed molecular conformations and intermolecular interactions, which are valuable in understanding the compound’s pharmacological potential .

Hydrogen Bond Propensity

The compound’s structure indicates a propensity for forming hydrogen bonds due to the presence of nitrogen atoms in the pyrimidine and imidazo rings. This characteristic is essential for the binding affinity of drugs to their targets, affecting the drug’s efficacy and specificity .

Agricultural Chemistry

Pyrimidine derivatives are known to exhibit plant growth-stimulating properties. The compound could be synthesized and tested for its potential as a plant growth regulator, which could have applications in agriculture to enhance crop yields .

properties

IUPAC Name

2-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-15-10-19(21-14-20-15)25-13-16-5-8-23(9-6-16)11-17-12-24-7-3-2-4-18(24)22-17/h2-4,7,10,12,14,16H,5-6,8-9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJCOJDTJMZKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine

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